molecular formula C18H18BrFN2O B3571760 1-[(4-BROMOPHENYL)METHYL]-4-(2-FLUOROBENZOYL)PIPERAZINE

1-[(4-BROMOPHENYL)METHYL]-4-(2-FLUOROBENZOYL)PIPERAZINE

Cat. No.: B3571760
M. Wt: 377.2 g/mol
InChI Key: KJFZYFPSGNGFQC-UHFFFAOYSA-N
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Description

1-[(4-BROMOPHENYL)METHYL]-4-(2-FLUOROBENZOYL)PIPERAZINE is a complex organic compound that belongs to the piperazine family This compound is characterized by the presence of a bromophenyl group and a fluorobenzoyl group attached to a piperazine ring

Preparation Methods

The synthesis of 1-[(4-BROMOPHENYL)METHYL]-4-(2-FLUOROBENZOYL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-[(4-BROMOPHENYL)METHYL]-4-(2-FLUOROBENZOYL)PIPERAZINE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-[(4-BROMOPHENYL)METHYL]-4-(2-FLUOROBENZOYL)PIPERAZINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-BROMOPHENYL)METHYL]-4-(2-FLUOROBENZOYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The bromophenyl and fluorobenzoyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-[(4-BROMOPHENYL)METHYL]-4-(2-FLUOROBENZOYL)PIPERAZINE can be compared with other similar compounds such as:

The uniqueness of this compound lies in the combination of bromophenyl and fluorobenzoyl groups, which impart specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

IUPAC Name

[4-[(4-bromophenyl)methyl]piperazin-1-yl]-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrFN2O/c19-15-7-5-14(6-8-15)13-21-9-11-22(12-10-21)18(23)16-3-1-2-4-17(16)20/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFZYFPSGNGFQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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